Norsalsolinol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Norsalsolinol can be synthesized in vivo nonenzymatically by the condensation of dopamine with formaldehyde, the oxidized metabolite of methanol . This reaction typically occurs under physiological conditions within the human brain.

Industrial Production Methods: There is limited information on the industrial production methods of this compound. its synthesis in laboratory settings often involves the use of dopamine and formaldehyde under controlled conditions to ensure the formation of the desired product.

Análisis De Reacciones Químicas

Norsalsolinol's Role and Reactions

- Neurotransmitter Activity this compound can be uptaken into secretory vesicles via a vesicular monoamine transporter. Once inside the vesicles, this compound can be released through membrane depolarization or purinoceptor stimulation .

- Oxidative Damage and Apoptosis this compound can induce oxidative DNA damage and apoptosis, contributing to its potential neurotoxicity .

N-Methylation of this compound

Salsolinol Formation

- This compound is a precursor to salsolinol. Salsolinol can be formed either by condensation of dopamine with pyruvate followed by oxidative decarboxylation and reduction or enzymatically . Salsolinol, similar to this compound, is a catechol isoquinoline, that can be synthesized via a Pictet-Spengler reaction. Salsolinol is found in edible plants, such as bananas and cocoa products .

Separation and Resolution

- Due to structural similarities, separation of this compound from dopamine and salsolinol can be challenging. Optimizing separation conditions, such as running buffer pH, is crucial for resolution . Capillary electrophoresis methods have been developed to resolve these compounds by adjusting pH .

Salsolinol Enantiomers

Aplicaciones Científicas De Investigación

Biochemical Properties and Synthesis

Norsalsolinol is a derivative of salsolinol and is synthesized endogenously in the body. It is characterized as a selective dopaminergic neurotoxin, which has raised concerns regarding its role in neurodegenerative conditions. The compound is formed through the metabolism of dopamine and is considered to have significant implications for understanding dopaminergic neuron function and pathology in diseases like Parkinson's disease .

Role as a Biomarker in Parkinson's Disease

Recent studies have indicated that this compound derivatives are elevated in patients with Parkinson's disease, suggesting their potential utility as biological markers for the disease. In a study involving urine analysis of Parkinson's patients, it was found that higher concentrations of this compound were associated with levodopa treatment, particularly at higher dosages . However, these compounds' limited ability to cross the blood-brain barrier restricts their effectiveness as intrinsic markers of the disease itself .

Neurotoxic Effects

This compound has been implicated in neurotoxicity, particularly concerning dopaminergic neurons. Research indicates that this compound can induce neurotoxic effects similar to those observed with other known neurotoxins. For instance, N-methyl-norsalsolinol has been shown to penetrate the blood-brain barrier and affect dopaminergic signaling pathways . This raises concerns about its role in exacerbating conditions such as Parkinson's disease and other neurodegenerative disorders.

Neuroprotective Potential

Despite its neurotoxic properties, some studies suggest that this compound may exhibit neuroprotective effects under certain conditions. For example, salsolinol (closely related to this compound) has demonstrated protective effects against oxidative stress-induced neuronal damage in vitro . This duality in function necessitates further research to fully understand the conditions under which this compound may act protectively versus toxically.

Table 1: Summary of Key Studies on this compound

Conclusion and Future Directions

The applications of this compound span across various domains within neuroscience, particularly concerning its role in Parkinson's disease and other neurodegenerative conditions. While it serves as a potential biomarker for disease progression and treatment response, its neurotoxic properties raise critical questions about its safety and implications for patient management.

Future research should focus on elucidating the mechanisms underlying the dual roles of this compound—both protective and toxic—while exploring therapeutic strategies that could mitigate its harmful effects while harnessing any beneficial properties it may possess.

Mecanismo De Acción

Norsalsolinol exerts its effects primarily through its interaction with dopaminergic neurons. It is taken up into secretory vesicles via the vesicular monoamine transporter and can be secreted by membrane depolarization or purinoceptor stimulation . Once inside the neurons, this compound can induce oxidative DNA damage and apoptosis, contributing to neurodegeneration .

Comparación Con Compuestos Similares

N-Methyl-®-salsolinol: Another derivative of salsolinol that has been studied for its neurotoxic effects.

Uniqueness of Norsalsolinol: this compound is unique due to its specific role as a selective dopaminergic neurotoxin and its potential involvement in neurodegenerative diseases. Unlike salsolinol, which has broader implications in alcohol addiction, this compound’s primary significance lies in its association with Parkinson’s disease and its neurotoxic effects on dopaminergic neurons .

Actividad Biológica

Norsalsolinol, a derivative of salsolinol, has garnered attention in recent research due to its potential neurotoxic effects and its role in neurodegenerative diseases, particularly Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, neuroprotective properties, and implications for health.

Chemical Structure and Origins

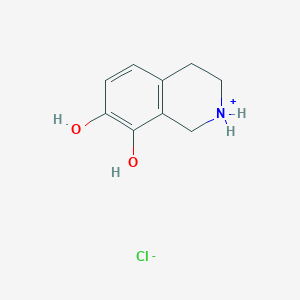

This compound is chemically characterized as 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. It is synthesized from dopamine through a condensation reaction with formaldehyde, known as the Pictet-Spengler reaction . This compound is structurally similar to dopamine and shares some of its neurobiological properties.

Research indicates that this compound may act as a neurotoxin. It has been implicated in the pathophysiology of Parkinson's disease due to its ability to induce dopaminergic cell death. In a study examining the effects of this compound on PC12 cells (a model for neuronal function), it was observed that this compound uptake into secretory vesicles could lead to cytotoxicity . The compound's toxicity appears to be concentration-dependent, with higher concentrations resulting in increased neuronal damage.

Table 1: Concentration-Dependent Effects of this compound

| Concentration (µM) | Effect on Cell Viability | Mechanism Observed |

|---|---|---|

| 50 | No significant toxicity | Minimal reactive oxygen species (ROS) |

| 100 | Mild toxicity | Increased apoptosis markers |

| 500 | Significant toxicity | Induction of caspase-3 activity |

Neuroprotective Properties

Interestingly, while this compound has been associated with neurotoxicity, some studies suggest potential neuroprotective effects at lower concentrations. For instance, at concentrations around 50 µM, this compound demonstrated protective effects against glutamate-induced excitotoxicity in SH-SY5Y neuroblastoma cells . This biphasic response highlights the complexity of this compound's biological activity.

Case Studies and Research Findings

- Study on Neuroprotective Effects : A recent study explored the neuroprotective properties of both salsolinol and its enantiomers against neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium). This compound showed no toxic effects up to concentrations of 750 µM and provided significant protection against MPP+-induced cell death at 50 µM .

- Regional Dopamine Levels : A systematic study investigated dopamine and its derivatives, including this compound, in various human brain regions affected by alcohol use disorder. The findings indicated altered levels of these compounds in regions typically associated with addiction and neurodegeneration .

- Neurotoxic Potential : Another research highlighted the potential for this compound to cause parkinsonism-like symptoms. It was suggested that chronic exposure could lead to significant dopaminergic neuron depletion in animal models .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUSGLXKQWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42887-47-8 (hydrochloride) | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188366 | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34827-33-3 | |

| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norsalsolinol interact with dopamine systems in the brain?

A1: this compound appears to affect dopamine systems in several ways. Research suggests it can inhibit tyrosine hydroxylase, the enzyme responsible for dopamine synthesis. [] This inhibition mirrors the feedback regulation of tyrosine hydroxylase by dopamine itself, suggesting this compound might amplify dopamine depletion. [] Additionally, this compound has been found in secretory vesicles alongside dopamine, suggesting it may be taken up by these vesicles via the vesicular catecholamine transporter. [] This co-localization could potentially interfere with dopamine storage and release.

Q2: Does this compound affect other neurotransmitter systems?

A2: Studies show that this compound can influence serotonin metabolism. In rat models, administration of this compound led to increased serotonin levels and decreased levels of its metabolite, 5-hydroxyindolacetic acid, in the caudate nucleus. [] These changes correlated with altered behavioral activity patterns in the rats. []

Q3: Does this compound contribute to neuronal death?

A3: Research suggests this compound might contribute to neuronal cell death through oxidative stress. In studies using SH-SY5Y human neuroblastoma cells, this compound was shown to reduce cell viability and induce apoptosis. [] This effect was linked to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to DNA. []

Q4: What is the connection between this compound and Parkinson's disease?

A4: this compound levels are elevated in the cerebrospinal fluid of Parkinson's disease patients. [] In postmortem brain analysis, this compound was found concentrated in the substantia nigra and striatum of both healthy individuals and those with Parkinson's disease, although levels were lower in the disease group, potentially due to the loss of dopaminergic neurons. [] These findings, coupled with its effects on dopamine metabolism and potential for neurotoxicity, have made this compound a compound of interest in Parkinson's disease research.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C10H13NO2. Its molecular weight is 179.22 g/mol.

Q6: What in vitro and in vivo models have been used to study this compound?

A6: Researchers have utilized various models to investigate this compound's effects:

Q7: What methods are used to measure this compound levels in biological samples?

A7: The research papers mention the following analytical techniques for this compound analysis:

Q8: When was this compound first discovered, and what are the key research milestones?

A8: this compound was first identified in biological samples in the 1970s. Since then, key research milestones include:

- Identification in Parkinson's disease: The detection of elevated this compound levels in the cerebrospinal fluid of Parkinson's disease patients sparked interest in its potential role in the disease. [, ]

- Neurotoxicity studies: Research demonstrating the ability of this compound to induce oxidative stress, DNA damage, and apoptosis in neuronal cell models highlighted its potential neurotoxic properties. []

- Mechanistic insights: Studies elucidating the interaction of this compound with tyrosine hydroxylase, vesicular monoamine transporters, and its potential to disrupt dopamine and serotonin metabolism have advanced the understanding of its biological activity. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.